N-(sec-butyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Overview
Description
N-(sec-butyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Analysis
Research on N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to the compound , has been conducted to understand their crystal structure and interactions. For example, Artheswari et al. (2019) studied the crystal structure of a similar compound, highlighting the orientation differences between pyridine and benzene rings, which could influence the compound's reactivity and interaction with biological targets (Artheswari, G., Maheshwaran, V., & Gautham, N., 2019).
Synthetic Applications
The compound has relevance in synthetic organic chemistry, particularly in the modification and functionalization of pyridine derivatives. Smith et al. (2013) detailed the lithiation and subsequent reactions of related N-(pyridin-3-ylmethyl) derivatives, demonstrating their utility in synthesizing diverse substituted derivatives, a process that could be applied to the synthesis and functional exploration of N-(sec-butyl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (Smith, K., El‐Hiti, G., Alshammari, M., & Fekri, A., 2013).
Potential Antipsychotic Agents
Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, including structures analogous to the compound of interest, as potential antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors, highlighting the broader pharmacological potential of similar carboxamide derivatives (Norman, M. H., Navas, F., Thompson, J., & Rigdon, G., 1996).
Histone Deacetylase Inhibition
Zhou et al. (2008) discovered a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), with isotype-selective histone deacetylase (HDAC) inhibitory activity. Although structurally distinct, this research underscores the interest in developing novel benzamide derivatives for therapeutic applications, suggesting potential areas of investigation for this compound (Zhou, N. Z., et al., 2008).
Reductive Cleavage and Synthesis Enhancement
Ragnarsson et al. (2001) explored the reductive cleavage of aromatic and heteroaromatic N-benzyl carboxamides, a study that illuminates the chemical behavior of carboxamide bonds under reductive conditions. Such research could inform the manipulation and functionalization of this compound for various applications (Ragnarsson, U., Grehn, L., Maia, H., & Monteiro, L., 2001).
Properties
IUPAC Name |
N-butan-2-yl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14(2)21(13-15-6-5-9-20-12-15)19(22)16-7-4-8-17-18(16)24-11-10-23-17/h4-9,12,14H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNHMSAHVKCKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)C(=O)C2=C3C(=CC=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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